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Abstract: (4-Methylpiperidin-4-yl)methanol is a bifunctional organic molecule of significant

interest in medicinal chemistry and drug development due to its versatile piperidine and primary

alcohol moieties. This guide provides a comprehensive analysis of the molecule's primary

reactive sites: the secondary amine of the piperidine ring and the primary hydroxyl group. We

will explore the inherent reactivity, including the nucleophilicity of the nitrogen and the

susceptibility of the alcohol to oxidation and substitution. Furthermore, this document delves

into the critical aspects of chemoselectivity, outlining strategies for selectively targeting one

functional group in the presence of the other through the use of protecting groups and tailored

reaction conditions. Detailed experimental protocols, data summaries, and mechanistic

diagrams are provided to offer researchers, scientists, and drug development professionals a

practical and authoritative resource for harnessing the synthetic potential of this valuable

building block.

Molecular Structure and Physicochemical
Properties
(4-Methylpiperidin-4-yl)methanol, also known as 4-hydroxymethyl-4-methylpiperidine,

possesses a unique structural framework. It features a piperidine ring, which is a foundational

scaffold in numerous pharmaceuticals, substituted at the C4 position with both a methyl group
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and a hydroxymethyl group.[1] This substitution creates a quaternary carbon center, which

introduces specific steric considerations that influence the reactivity of the adjacent functional

groups.

The two principal sites of chemical reactivity are the lone pair of electrons on the secondary

amine within the piperidine ring and the primary hydroxyl group of the methanol substituent.

The interplay between these two groups dictates the molecule's chemical behavior and defines

the synthetic strategies required for its derivatization.

Property Value Source

IUPAC Name
(4-methylpiperidin-4-

yl)methanol
PubChem[2]

CAS Number 297172-16-8 American Elements[3]

Molecular Formula C₇H₁₅NO PubChem[2]

Molecular Weight 129.20 g/mol PubChem[2]

Boiling Point 200.8 ± 13.0 °C at 760 mmHg American Elements[3]

SMILES CC1(CCNCC1)CO PubChem[2]

Site 1: Reactivity of the Piperidine Nitrogen
The secondary amine in the piperidine ring is a potent nucleophile and a moderate base (pKa

of the conjugate acid is typically around 11.2)[4][5]. Its unshared electron pair is readily

available for reaction with a wide range of electrophiles.

Key Reactions at the Nitrogen Center
The nitrogen atom is often the most reactive site on the molecule under neutral or basic

conditions. Its nucleophilicity drives several key transformations.

N-Alkylation: The secondary amine can be readily alkylated using alkyl halides (e.g., methyl

iodide, benzyl bromide) in the presence of a mild base like potassium carbonate to prevent

the buildup of H-X, which would protonate the starting amine. This reaction yields tertiary

amines. Exhaustive alkylation can lead to the formation of quaternary ammonium salts.[6][7]
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N-Acylation: Reaction with acylating agents such as acyl chlorides or anhydrides proceeds

rapidly to form stable amide derivatives. This reaction is often faster at the nitrogen than at

the less nucleophilic oxygen of the alcohol group.

N-Sulfonylation: Treatment with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) in the

presence of a base like triethylamine or pyridine results in the formation of a sulfonamide.[8]

This is a common strategy to protect the nitrogen or to modulate the molecule's biological

properties.

Reactions at the Piperidine Nitrogen

Products

(4-Methylpiperidin-4-yl)methanol

Tertiary Amine R-X, Base 
 (N-Alkylation) 

N-Acyl Piperidine
 RCOCl 

 (N-Acylation) 

N-Sulfonyl Piperidine

 RSO₂Cl, Base 
 (N-Sulfonylation) 

Click to download full resolution via product page

Caption: Key electrophilic reactions at the secondary amine.

Experimental Protocol: N-Alkylation (N-Benzylation)
Objective: To selectively alkylate the piperidine nitrogen.

Methodology:

Dissolve (4-Methylpiperidin-4-yl)methanol (1.0 equiv.) in a polar aprotic solvent such as

acetonitrile (ACN) or N,N-Dimethylformamide (DMF).
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Add a non-nucleophilic inorganic base, such as anhydrous potassium carbonate (K₂CO₃,

2.0-3.0 equiv.).

To the stirred suspension, add the alkylating agent, for example, benzyl bromide (1.1 equiv.),

dropwise at room temperature.

Heat the reaction mixture to 60-80 °C and monitor its progress by Thin Layer

Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

Concentrate the filtrate under reduced pressure.

Purify the residue by silica gel column chromatography to yield the N-benzyl-4-

hydroxymethyl-4-methylpiperidine product.

Site 2: Reactivity of the Primary Hydroxyl Group
The primary alcohol (-CH₂OH) is the second key reactive site. While less nucleophilic than the

amine, it undergoes a distinct set of characteristic reactions, including oxidation, esterification,

and conversion to leaving groups for substitution.[9][10]

Key Reactions at the Hydroxyl Center
Oxidation: Primary alcohols can be selectively oxidized. Using mild reagents like pyridinium

chlorochromate (PCC) or Dess-Martin periodinane (DMP) will yield the corresponding

aldehyde.[10][11] Stronger oxidizing agents, such as potassium permanganate (KMnO₄) or

chromic acid (Jones reagent), will oxidize the alcohol directly to a carboxylic acid.[11][12]

O-Acylation (Esterification): In the absence of the more reactive amine (i.e., when the amine

is protected), the hydroxyl group can be acylated with acyl chlorides or anhydrides to form

esters.[13][14] This reaction is typically catalyzed by a base like pyridine or 4-

dimethylaminopyridine (DMAP).

Conversion to Halides/Leaving Groups: The hydroxyl group is a poor leaving group. It can be

converted into a good leaving group, such as a tosylate or mesylate, by reaction with the

corresponding sulfonyl chloride. Alternatively, it can be directly substituted by a halide using
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reagents like thionyl chloride (SOCl₂) for chlorination or phosphorus tribromide (PBr₃) for

bromination.[9][15]

Reactions at the Hydroxyl Group (N-Protected)

Products

N-Protected (4-Methylpiperidin-4-yl)methanol

Aldehyde
 PCC or DMP 

 (Mild Oxidation) 

Ester

 RCOCl, Pyridine 
 (O-Acylation) 

Carboxylic Acid

 KMnO₄ 
 (Strong Oxidation) 

Click to download full resolution via product page

Caption: Key reactions targeting the primary hydroxyl group.

Experimental Protocol: Oxidation to Aldehyde (Swern
Oxidation)
Objective: To selectively oxidize the primary alcohol to an aldehyde without affecting the

piperidine nitrogen.

Methodology:

Protect the piperidine nitrogen first, for example, by reacting (4-Methylpiperidin-4-
yl)methanol with di-tert-butyl dicarbonate (Boc₂O) to form the N-Boc protected intermediate.

In a flask under an inert atmosphere (Argon or Nitrogen), cool a solution of oxalyl chloride

(1.5 equiv.) in anhydrous dichloromethane (DCM) to -78 °C (a dry ice/acetone bath).

Add dimethyl sulfoxide (DMSO, 2.2 equiv.) dropwise, ensuring the temperature remains

below -65 °C. Stir for 15 minutes.

Add a solution of the N-Boc protected alcohol (1.0 equiv.) in DCM dropwise, again

maintaining the temperature below -65 °C. Stir for 30-45 minutes.
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Add triethylamine (Et₃N, 5.0 equiv.) dropwise. The reaction is typically exothermic.

Allow the reaction to warm to room temperature over 1 hour.

Quench the reaction by adding water. Separate the organic layer, wash with brine, dry over

anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

Purify the crude product by silica gel chromatography to obtain the desired aldehyde.

Chemoselectivity: Navigating Bifunctional
Reactivity
The primary challenge and opportunity in the chemistry of (4-Methylpiperidin-4-yl)methanol is
controlling the chemoselectivity of reactions. Because the secondary amine is generally more

nucleophilic than the primary alcohol, reagents that react with both will preferentially target the

nitrogen.

Protecting Group Strategies
To achieve selective modification of the hydroxyl group, the nitrogen must first be "masked"

with a protecting group. Conversely, to ensure reactions occur only at the nitrogen, the hydroxyl

group can be protected.

Functional Group Protecting Group Common Reagent
Deprotection
Condition

Amine (-NH)
tert-Butoxycarbonyl

(Boc)
Boc₂O

Strong Acid (TFA,

HCl)

Carboxybenzyl (Cbz) Cbz-Cl
Hydrogenolysis (H₂,

Pd/C)

Alcohol (-OH)
Silyl Ether (e.g.,

TBDMS)
TBDMS-Cl, Imidazole

Fluoride Source

(TBAF)

Benzyl Ether (Bn) BnBr, NaH
Hydrogenolysis (H₂,

Pd/C)
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Workflow for Selective O-Acylation
A logical workflow for targeting the hydroxyl group demonstrates the necessity of a

protection/deprotection sequence.

(4-Methylpiperidin-4-yl)methanol

Step 1: N-Protection 
 (e.g., + Boc₂O)

N-Boc Protected Intermediate

Step 2: O-Acylation 
 (e.g., + Ac₂O, Pyridine)

N-Boc, O-Acyl Product

Step 3: N-Deprotection 
 (e.g., + TFA)

Final O-Acylated Product 
 (Free Amine)

Click to download full resolution via product page

Caption: Workflow for selective O-acylation via N-protection.
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An alternative strategy for selective O-acylation involves protonating the amine with a strong

acid.[16][17] In its ammonium salt form, the nitrogen is no longer nucleophilic, allowing an

acylating agent to react solely with the neutral hydroxyl group.[16][17]

Conclusion
The synthetic utility of (4-Methylpiperidin-4-yl)methanol is defined by the distinct and

predictable reactivity of its two core functional groups: the secondary amine and the primary

alcohol. The piperidine nitrogen serves as a robust nucleophilic and basic center, readily

undergoing N-alkylation, N-acylation, and N-sulfonylation. The primary hydroxyl group is

amenable to oxidation to form aldehydes or carboxylic acids, esterification, and conversion into

various leaving groups for nucleophilic substitution. The key to unlocking the full synthetic

potential of this molecule lies in the strategic management of chemoselectivity, primarily

through the judicious use of protecting groups, which enables the precise and independent

modification of either reactive site. This guide provides the foundational principles and practical

methodologies for researchers to effectively utilize (4-Methylpiperidin-4-yl)methanol as a

versatile scaffold in the design and synthesis of novel chemical entities.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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